molecular formula C16H28O3 B1345487 Dodecylsuccinic anhydride CAS No. 2561-85-5

Dodecylsuccinic anhydride

Cat. No. B1345487
CAS RN: 2561-85-5
M. Wt: 268.39 g/mol
InChI Key: YAXXOCZAXKLLCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dodecylsuccinic anhydride (DSA) belongs to the class of long-chained aliphatic anhydrides . It is used as catalysts and organic acid anhydride-based hardeners in the electrical industry . The molecular formula of DSA is C16H28O3 .


Synthesis Analysis

The synthesis process of DSA involves mixing polyisobutylene and maleic anhydride according to a certain molar ratio and placing it in a reactor . A catalyst and an initiator are added into the reactor, and the pH value of the reaction system is adjusted . The temperature of the reaction system is adjusted, and stirring is carried out to perform a reaction for a period of time at high temperature . After the reaction is finished, the product is distilled under a certain pressure, cooled for a period of time, and thus the target product is obtained .


Molecular Structure Analysis

DSA has a molecular weight of 268.392 Da . It contains a total of 47 bonds, including 19 non-H bonds, 2 multiple bonds, 11 rotatable bonds, 2 double bonds, 1 five-membered ring, 2 esters (aliphatic), and 1 anhydride .


Chemical Reactions Analysis

The general mechanism of anhydride reactions involves a nucleophilic attack on the carbonyl, followed by the removal of the leaving group . Aldehydes and ketones also contain a carbonyl, but their chemistry is distinctly different because they do not contain a suitable leaving group .


Physical And Chemical Properties Analysis

DSA has a melting point of 73 °C . It is soluble in benzene . The density of DSA is 0.974±0.06 g/cm3 .

Scientific Research Applications

Polymer Enhancement for Petroleum Industry

Dodecylsuccinic anhydride derivatives, specifically poly (n-dodecyl linoleate-co-succinic anhydride) and poly (n-dodecyl ricinoleate-co-succinic anhydride), have been developed from vegetable oils for use as pour point depressants (PPDs) in waxy crude oil. These compounds significantly reduce pour points and apparent viscosities, improving the low-temperature flow properties of crude oil. Their effectiveness was characterized by various spectroscopic analyses, and they showed considerable reduction in wax deposition, enhancing pipeline flow conditions (Deka, Sharma, & Mahto, 2020).

Environmental Friendly Emulsion Stabilization

A novel approach to stabilize emulsions without the environmental impact of traditional surfactants involves modifying montmorillonite nanoparticles with sodium fluoride to decrease the interfacial tension between dodecenylsuccinic anhydride and aqueous dispersion. This method benefits the preparation of emulsions with enhanced stability, smaller droplet size, and improved hydrolysis resistance. Adjusting the pH and particle concentration of the aqueous solution further optimizes the stability of these emulsions, demonstrating a shift towards more environmentally friendly paper-sizing agents (Yu, Liu, Li, Wang, & Li, 2015).

Enhancing Polymer Properties

Research into the efficiency of dodecyl succinic anhydride as a curing agent for epoxidized natural rubber (ENR50) revealed it as a valuable compound for improving the material's properties. The study showed that ENR50, when cured with dodecyl succinic anhydride, achieved a maximum gel content of about 87-88%wt, indicating significant reactivity and potential for creating durable rubber products with enhanced performance (Mascia, Russo, Lavorgna, Verdolotti, Clarke, Vignali, & Acierno, 2014).

Modification of Surface Properties

In the field of daily chemicals, dodecenyl succinate anhydride modified starch (DDSS) demonstrated superior surface activity compared to conventional surfactants like LAS. DDSS exhibits lower critical micelle concentration, improved foaming power, foam stability, and better stability in hard water, showcasing its potential as an effective and versatile component in the formulation of various consumer products (Linbo, 2011).

Nanocomposite Material Development

Dodecylsuccinic anhydride has been utilized in modifying organophilic Montmorillonites (Cloisite 30B) for better dispersibility in LDPE, leading to the development of nanocomposites with improved thermal properties and increased air thermal stability. This application demonstrates the versatility of dodecylsuccinic anhydride in enhancing material properties for advanced applications in material science (Peila, Lengvinaite, Malucelli, Priola, & Ronchetti, 2008).

Safety And Hazards

DSA may cause an allergic skin reaction and serious eye irritation . It may also cause long-lasting harmful effects to aquatic life . It is advised to avoid breathing mist, gas, or vapors, and to avoid contact with skin and eyes . Protective equipment, including chemical impermeable gloves, should be worn when handling DSA .

Relevant Papers One relevant paper discusses the cure efficiency of Dodecylsuccinic anhydride as a cross-linking agent for elastomer blends based on epoxidized natural rubber .

properties

IUPAC Name

3-dodecyloxolane-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H28O3/c1-2-3-4-5-6-7-8-9-10-11-12-14-13-15(17)19-16(14)18/h14H,2-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAXXOCZAXKLLCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40862987
Record name 3-Dodecyldihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid; [MSDSonline]
Record name Dodecylsuccinic anhydride
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/9227
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.

Product Name

Dodecylsuccinic anhydride

CAS RN

2561-85-5
Record name Dodecylsuccinic anhydride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2561-85-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dodecylsuccinic anhydride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002561855
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dodecylsuccinic anhydride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77128
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,5-Furandione, 3-dodecyldihydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 3-Dodecyldihydro-2,5-furandione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40862987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-dodecyldihydrofuran-2,5-dione
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.018.074
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DODECYLSUCCINIC ANHYDRIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R2MH46PZB5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dodecylsuccinic anhydride
Reactant of Route 2
Reactant of Route 2
Dodecylsuccinic anhydride
Reactant of Route 3
Dodecylsuccinic anhydride
Reactant of Route 4
Dodecylsuccinic anhydride
Reactant of Route 5
Dodecylsuccinic anhydride
Reactant of Route 6
Dodecylsuccinic anhydride

Citations

For This Compound
110
Citations
D Yu, W Liu, Y Li, H Wang, G Li - BioResources, 2015 - jtatm.textiles.ncsu.edu
… Stable Pickering-type dodecylsuccinic anhydride (DDSA) emulsions with good sizing activity and lifespan can be prepared by the use of sodium fluoride modified montmorillonite (…
Number of citations: 9 jtatm.textiles.ncsu.edu
K Starościk, J Lisowski - European Journal of Immunology, 1972 - Wiley Online Library
… A new reagent, dodecylsuccinic anhydride, was introduced for modification of proteins, The … The results showed that dodecylsuccinic anhydride could be useful for studies of the role of …
Number of citations: 1 onlinelibrary.wiley.com
KE Russell, EC Kelusky - Journal of Polymer Science Part A …, 1988 - Wiley Online Library
… In the model compound dodecylsuccinic anhydride, there is a multiplet at 1.7,lg ppm arising from … The corresponding shifts for dodecylsuccinic anhydride are 169.4 and 173.0 ppm. In a …
Number of citations: 143 onlinelibrary.wiley.com
LR Amirova, OL Khamidullin, GM Zalyalova… - Russian Chemical …, 2017 - Springer
… process of epoxy resin (ED-22) in the presence of the anhydride hardeners (iso-methyltetrahydrophthalic anhydride, hexahydrophthalic anhydride, and dodecylsuccinic anhydride) and …
Number of citations: 7 link.springer.com
R Peila, S Lengvinaite, G Malucelli, A Priola… - Journal of thermal …, 2008 - akjournals.com
… In this work a commercially available organophilic Montmorillonite (Cloisite 30B) was modified by interaction with different surfactants, namely dodecylsuccinic anhydride (DSA), …
Number of citations: 18 akjournals.com
E Robbins - Tissue Culture, 1973 - Elsevier
… The final embedding mixture succeeding the 100% Epon 812 consists of Epon 812, dodecylsuccinic anhydride, Nadic methyl anhydride, the amine catalyst, 2,4,6-tri(…
Number of citations: 6 www.sciencedirect.com
L Ma, W Yang, D Wu, M Jiang, X Yao… - Iranian Journal of …, 2020 - ncbi.nlm.nih.gov
… of dodecylsuccinic anhydride over … , dodecylsuccinic anhydride has been used in foodstuffs as an esterifying agent to modify starch (31). In the present study, dodecylsuccinic anhydride …
Number of citations: 9 www.ncbi.nlm.nih.gov
S AHMED, K MATSUMURA - Cryobiology and Cryotechnology, 2016 - jstage.jst.go.jp
… mixed with dodecylsuccinic anhydride (5% molar ratio, COOH/NH2) and stirred at 100 C … group (Scheme 1) with dodecylsuccinic anhydride and succinic anhydride, respectively. These …
Number of citations: 4 www.jstage.jst.go.jp
R Peila, G Malucelli, A Priola - Journal of thermal analysis and …, 2009 - akjournals.com
… Two types of commercially available nanoclays namely Cloisite 30B and Cloisite Na+ were further modified with organic compatibilizers (dodecylsuccinic anhydride, octadecylamine, …
Number of citations: 11 akjournals.com
R Peila, G Malucelli, M Lazzari… - Polymer Engineering & …, 2010 - Wiley Online Library
… + , were modified through interaction with organic compatibilizers (dodecylsuccinic anhydride, octadecylamine, octadecyl alcohol, and octadecanoic acid). The modified nanoclays, …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.